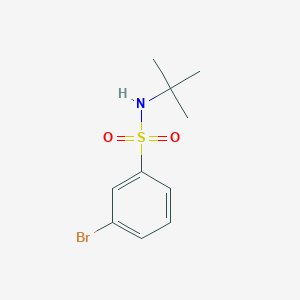

3-Bromo-N-(tert-butyl)benzenesulphonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTQHWKZGFKXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406589 | |

| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308283-47-8 | |

| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Key Intermediate in Rho-Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the utility of a molecule is often defined by its potential as a scaffold or intermediate for high-value therapeutic targets. 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8) exemplifies such a strategic building block.[1][2][3] While a simple brominated arylsulfonamide, its true significance is revealed in its application as a key precursor in the synthesis of potent and selective Rho-kinase (ROCK) inhibitors—a class of molecules with profound therapeutic potential in cardiovascular diseases, neurological disorders, and oncology.[4]

This guide provides an in-depth technical overview of this compound, moving beyond basic properties to elucidate its synthesis, chemical rationale, and pivotal role in the drug discovery process. We will explore the causality behind its synthetic route and detail its application in the construction of advanced pharmaceutical candidates, providing field-proven insights for researchers engaged in kinase inhibitor development.

Core Molecular Characteristics

A comprehensive understanding of the physicochemical properties of this intermediate is the foundation for its effective use in multi-step synthetic campaigns. The presence of the bromine atom offers a versatile handle for cross-coupling reactions, while the N-tert-butyl group provides steric bulk and modulates solubility, influencing both reaction kinetics and the properties of downstream products.

| Property | Value | Source |

| CAS Number | 308283-47-8 | [1][2][5] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][5] |

| Molecular Weight | 292.19 g/mol | [1][6] |

| IUPAC Name | 3-bromo-N-(tert-butyl)benzenesulfonamide | [1] |

| Physical Form | White to off-white solid | [5] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 365.3 °C at 760 mmHg | [3] |

| Density | 1.419 g/cm³ | [3] |

| XLogP3 | 2.8 | [1][6] |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | [1][6] |

Synthesis and Mechanistic Rationale: A Self-Validating Protocol

The synthesis of this compound is a robust and logical two-step process, beginning with the formation of the corresponding sulfonyl chloride, followed by amidation. This approach is a cornerstone of sulfonamide chemistry, ensuring high yields and purity.

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride

The journey begins with 3-bromobenzenamine. The most reliable method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite under acidic conditions to form a diazonium salt. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which smoothly introduces the sulfonyl chloride moiety. This method is favored for its high efficiency and functional group tolerance.

Step 2: Amidation with tert-Butylamine

The second step involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The sterically hindered tert-butylamine is a sufficiently strong nucleophile for this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of the unreactive amine salt. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the sulfonyl chloride and the final product.

The diagram below visualizes this validated two-step synthetic workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (approx. 5 mL per mmol of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Validation: The structure and purity of the final product should be confirmed by analytical techniques. A Certificate of Analysis for this compound typically confirms a purity of >99% by HPLC and a ¹H NMR spectrum consistent with the expected structure.[5] Key expected ¹H NMR signals would include the aromatic protons of the 3-bromophenyl group and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

Application in Drug Discovery: The Path to Rho-Kinase (ROCK) Inhibitors

The true value of this compound is realized in its role as a key intermediate for potent therapeutics. The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, and its dysregulation is implicated in hypertension, cancer, and glaucoma. Consequently, ROCK inhibitors are a major focus of drug development.

A seminal patent from GlaxoSmithKline (WO2007019664A1) details the synthesis of a series of potent ROCK inhibitors. In a key example, this compound is used as a foundational piece to construct a complex isoquinoline-based inhibitor. The synthesis leverages the bromine atom for a Suzuki coupling reaction, a powerful C-C bond-forming reaction, to append the indazole moiety. This is followed by the removal of the tert-butyl protecting group to reveal the secondary sulfonamide, a critical pharmacophoric element for ROCK inhibition.

The workflow below illustrates the strategic use of our title compound in this patented synthesis.

This application highlights the deliberate design of this compound. The N-tert-butyl group serves as a protecting group for the sulfonamide nitrogen, preventing undesired side reactions during the sensitive palladium-catalyzed Suzuki coupling. Its subsequent facile removal under acidic conditions (e.g., with trifluoroacetic acid) is a critical and efficient final step. This "protecting group strategy" is a fundamental concept in complex molecule synthesis, and this compound is a perfect embodiment of its successful application.

Conclusion and Future Outlook

This compound is more than a chemical reagent; it is a strategic tool for drug discovery. Its well-defined synthesis, versatile reactivity, and demonstrated application as a key intermediate in the development of Rho-kinase inhibitors underscore its importance to the pharmaceutical industry. By understanding the rationale behind its structure and the protocols for its use, researchers can effectively leverage this molecule to accelerate the discovery and development of next-generation therapeutics targeting the ROCK pathway and beyond.

References

- PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide.

- Goodman, K. B., et al. (2007). Potent and Selective Dihydropyridone Indazole Amide Inhibitors of Rho-Kinase. Journal of Medicinal Chemistry, 50(1), 6-9.

- PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide. [Link]

- Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-37. [Link]

- Al-Omary, F. A. M., et al. (2007). Rho kinase inhibitors. Patent WO 2007/019664 A1.

- Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.

Sources

- 1. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-N-(tert-butyl)benzenesulphonamide chemical properties

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and handling protocols, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound (CAS No. 308283-47-8) is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a bromine atom at the meta-position and a sulfonamide group N-substituted with a sterically hindering tert-butyl group.[1] This specific combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of diverse substituents. Furthermore, the tert-butyl group imparts significant steric bulk, which can influence the molecule's conformational preferences and its interactions with biological targets.[1] Consequently, this compound is of considerable interest in the design and synthesis of novel therapeutic candidates.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 308283-47-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [2][3][4] |

| Molecular Weight | 292.19 g/mol | [2][3][5][6] |

| Appearance | Solid | [1] |

| Melting Point | 68-70 °C | [3][4] |

| Boiling Point | 365.3 °C at 760 mmHg | [3][4] |

| Density | 1.419 g/cm³ | [3][4] |

| XLogP3 | 2.8 | [3][5] |

| Flash Point | 174.7 °C | [3][4] |

| Refractive Index | 1.549 | [3][4] |

Structural Identifiers

-

IUPAC Name: 3-bromo-N-tert-butylbenzenesulfonamide.[5]

-

InChI: InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3.[1][5]

Caption: 2D Structure of this compound.

Synthesis Protocol: A Validated Approach

The most direct and common synthesis of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This is a classic nucleophilic acyl substitution at a sulfonyl group.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established synthetic procedures.[7]

-

Reagent Preparation: To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like chloroform (approx. 4 mL per mmol of sulfonyl chloride) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq).

-

Causality: Chloroform is an effective solvent that dissolves the reactants without participating in the reaction. A nitrogen atmosphere is used to prevent potential side reactions with atmospheric moisture. An excess of tert-butylamine is crucial; it acts as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Stir the resulting solution at room temperature for approximately 12 hours.

-

Causality: The reaction is typically complete within this timeframe at ambient temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

-

Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Causality: This step removes the solvent and any remaining volatile components, leaving a crude solid residue containing the desired product and tert-butylammonium chloride salt.

-

-

Purification: Purify the crude residue by flash chromatography using silica gel. A typical eluent system is 15% ethyl acetate in hexane.

-

Causality: Flash chromatography is a standard and efficient method for separating the non-polar product from the highly polar salt byproduct and any unreacted starting materials. The specific eluent polarity is chosen to achieve optimal separation, with the product having a moderate Rf value. The purified fractions are combined and concentrated to yield the final product as a white solid.[7]

-

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three primary components:

-

Aromatic Bromine: The C-Br bond is the most versatile site for further functionalization. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is the primary reason for its utility as a synthetic intermediate.

-

Sulfonamide N-H: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can be alkylated or used in other nucleophilic reactions, although this is less common due to the steric hindrance of the adjacent tert-butyl group.

-

Tert-butyl Group: This group is chemically robust but provides significant steric shielding. This can direct reactions to other parts of the molecule and influences the final compound's three-dimensional shape, which is a critical consideration in drug design to modulate binding affinity and selectivity for a biological target.[1]

Given these features, the compound is a precursor for libraries of molecules in high-throughput screening for drug discovery, particularly in programs targeting kinases, proteases, and other enzyme classes where substituted benzenesulfonamides have shown activity.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications, this substance is considered hazardous.[8]

-

Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.[8]

-

Hazard Statements:

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store sealed in a dry environment at room temperature.

References

- 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS 308283-47-8. Chemical-Suppliers.com. [Link]

- 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. PubChem. [Link]

- 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Inform

- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]

Sources

- 1. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. prepchem.com [prepchem.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide

This guide provides a comprehensive technical overview of 3-Bromo-N-(tert-butyl)benzenesulphonamide, tailored for researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's molecular characteristics and synthesis.

Introduction: Contextualizing this compound in Medicinal Chemistry

Benzenesulphonamide derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The core structure, a sulphonamide group attached to a benzene ring, serves as a versatile scaffold for developing therapeutic agents with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties. The introduction of a bromine atom and an N-tert-butyl group to this scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. The bromine atom, a halogen, can modulate the compound's lipophilicity and metabolic stability, while the bulky tert-butyl group can affect its binding affinity to biological targets. This guide will delve into the specifics of this intriguing molecule.

Molecular Structure and Characterization

A definitive understanding of a molecule's three-dimensional structure is paramount in predicting its behavior and interactions. While crystallographic data for this compound is not publicly available, we can elucidate its structure through a combination of spectroscopic techniques and reasoned chemical principles.

Core Chemical Identifiers

For clarity and unambiguous identification, the fundamental chemical information for this compound is summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 308283-47-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [3][5][7][8] |

| Molecular Weight | 292.19 g/mol | [3][7][8] |

| IUPAC Name | 3-bromo-N-(tert-butyl)benzenesulfonamide | [3] |

| InChI Key | PKTQHWKZGFKXGT-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | [3] |

Proposed Molecular Structure

The proposed molecular structure of this compound is depicted below. The central components are the benzene ring, the sulphonamide functional group (-SO₂NH-), a bromine atom at the meta position (position 3) of the benzene ring, and a tert-butyl group attached to the nitrogen of the sulphonamide.

Spectroscopic Characterization (Predicted and Reported)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton between the bromo and sulphonamide groups (at C2) would likely be the most deshielded.

-

N-H Proton (1H): A broad singlet corresponding to the sulphonamide proton would be expected, with its chemical shift being concentration and solvent-dependent.

-

tert-Butyl Protons (9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety, would be observed in the upfield region (typically δ 1.0-1.5 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine (C3) would be influenced by the halogen's electronic effects, and the carbon attached to the sulphonamide group (C1) would also have a characteristic chemical shift.

-

tert-Butyl Carbons (2C): A quaternary carbon and a single signal for the three equivalent methyl carbons would be present in the aliphatic region.

FT-IR Spectroscopy (Predicted):

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the sulphonamide.

-

S=O Stretches: Two strong absorption bands, characteristic of the sulphonamide group, are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

-

C-Br Stretch: A peak in the fingerprint region, typically between 700 and 500 cm⁻¹, indicating the presence of a carbon-bromine bond.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the tert-butyl group and cleavage of the C-S and S-N bonds.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary starting material, 3-bromobenzenesulfonyl chloride, is commercially available.

Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the tert-butylamine on the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride, with the subsequent elimination of hydrogen chloride. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. file.leyan.com [file.leyan.com]

- 6. 3-Bromo-N-(tert-butyl)benzenesulfonamide | 308283-47-8 [sigmaaldrich.com]

- 7. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-N-(tert-butyl)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes to the crucial precursor, 3-bromobenzenesulfonyl chloride, and the subsequent amidation to yield the final product. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring a robust and reproducible approach. This guide includes detailed experimental protocols, key reaction parameters, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

3-Bromo-N-(tert-butyl)benzenesulfonamide is a substituted aromatic sulfonamide. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The synthesis of this compound hinges on the preparation of the key intermediate, 3-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine. This guide will detail two strategic pathways for the synthesis of 3-bromobenzenesulfonyl chloride, providing researchers with flexibility based on available starting materials and laboratory capabilities.

The overall synthetic transformation is a two-stage process, beginning with the formation of the sulfonyl chloride, followed by the sulfonamide bond formation.

Caption: Workflow for the synthesis of 3-bromobenzenesulfonyl chloride via chlorosulfonation.

A detailed protocol for the chlorosulfonation of benzene is available in Organic Syntheses. [5]The following is an adapted procedure for bromobenzene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (4.0 eq).

-

Reactant Addition: Cool the flask in an ice-water bath and add bromobenzene (1.0 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-bromobenzenesulfonyl chloride will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Parameter Value Reference Reactant Ratio 1:4 (Bromobenzene:Chlorosulfonic Acid) [5] Temperature 0-10 °C during addition, then room temp. [5] Reaction Time 2-3 hours [5] | Purification | Recrystallization/Vacuum Distillation | |

Pathway B: Diazotization of 3-Bromoaniline

This alternative pathway involves the diazotization of 3-bromoaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method offers high regioselectivity, yielding specifically the 3-substituted isomer.

Caption: Workflow for the synthesis of 3-bromobenzenesulfonyl chloride from 3-bromoaniline.

The following protocol is adapted from patents describing similar transformations. [6]

-

Diazotization: Dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonyl-chlorination: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, and add copper(I) chloride (catalytic amount). Cool this solution to 5-10 °C.

-

Reaction: Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, with vigorous stirring. Control the evolution of nitrogen gas.

-

Work-up: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The product will separate as an oil or solid.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-bromobenzenesulfonyl chloride. [7]Further purification can be performed by vacuum distillation.

Parameter Value Reference Diazotization Temp. 0-5 °C [6] Sulfonylation Temp. 5-10 °C [6] Catalyst Copper(I) Chloride [6] | Purification | Extraction and Vacuum Distillation | [7]|

Synthesis of 3-Bromo-N-(tert-butyl)benzenesulfonamide

The final step in the synthesis is the nucleophilic substitution reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Caption: Workflow for the final sulfonamide formation.

Experimental Protocol (Adapted from literature)

The following protocol is based on a similar reaction found in the Open Reaction Database. [8]

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Reagent Addition: Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution, followed by the dropwise addition of tert-butylamine (1.1 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-N-(tert-butyl)benzenesulfonamide as a solid. [8]A certificate of analysis for a commercially available sample indicates the product is a white to off-white solid. [9]

Parameter Value Reference Solvent Dichloromethane [8] Base Diisopropylethylamine (DIPEA) [8] Temperature Room Temperature [8] | Purification | Silica Gel Column Chromatography | [8]|

Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromobenzenesulfonyl chloride | 3-bromobenzenesulfonyl chloride | 2905-24-0 | C₆H₄BrClO₂S | 255.52 |

| tert-Butylamine | 2-methylpropan-2-amine | 75-64-9 | C₄H₁₁N | 73.14 |

| 3-Bromo-N-(tert-butyl)benzenesulfonamide | 3-bromo-N-(tert-butyl)benzenesulfonamide | 308283-47-8 | C₁₀H₁₄BrNO₂S | 292.19 |

Conclusion

This technical guide has detailed two robust and versatile synthetic pathways for the preparation of 3-Bromo-N-(tert-butyl)benzenesulfonamide. The choice between the chlorosulfonation of bromobenzene and the diazotization of 3-bromoaniline for the synthesis of the key 3-bromobenzenesulfonyl chloride intermediate will depend on factors such as starting material availability, desired regioselectivity, and scale of the reaction. The subsequent amidation with tert-butylamine is a straightforward and high-yielding transformation. The provided protocols, adapted from established literature, offer a solid foundation for the successful synthesis of this valuable compound for applications in drug discovery and development.

References

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.

- Process for the preparation of benzenesulphonyl chloride. (n.d.). Google Patents.

- Open Reaction Database. (n.d.).

- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.). Google Patents.

- 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

- 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. (n.d.). PubChem.

- Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.

- Project: Making thionyl chloride from easy-to-get precursors. (2021, December 14). Sciencemadness Discussion Board.

- 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

- 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

Sources

- 1. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Open Reaction Database [open-reaction-database.org]

- 9. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Sulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets through its sulfonamide moiety (-SO₂NH-). The strategic substitution on both the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's potency and selectivity for its target.

This guide focuses on a specific, strategically substituted intermediate: 3-Bromo-N-(tert-butyl)benzenesulfonamide . The presence of a bromine atom at the meta-position of the phenyl ring offers a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Simultaneously, the N-tert-butyl group provides significant steric bulk, which can influence the compound's conformational preferences and interaction with protein binding pockets, potentially enhancing selectivity or metabolic stability by sterically shielding the N-H bond. This combination makes it a valuable building block in the synthesis of novel drug candidates.

Core Compound Identity

The nomenclature and key identifiers for the topic compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-N-tert-butylbenzenesulfonamide | [1] |

| CAS Number | 308283-47-8 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |

| Molecular Weight | 292.19 g/mol | [1] |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | [1] |

| Physical Form | Solid |

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For 3-Bromo-N-(tert-butyl)benzenesulfonamide, this involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride.

Overall Reaction Scheme

Detailed Experimental Protocol (Exemplary)

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per mmol of sulfonyl chloride).

-

Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction Execution: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices

-

Use of a Base (TEA/Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted tert-butylamine, forming a non-nucleophilic ammonium salt and halting the reaction. The added base neutralizes the HCl in situ, driving the reaction to completion.

-

Excess Amine: Using a slight excess of tert-butylamine helps to ensure the complete consumption of the more valuable sulfonyl chloride.

-

Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would hydrolyze them back to the corresponding sulfonic acid. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial for achieving a high yield.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow, controlled addition at low temperature prevents potential side reactions and ensures better control over the process.

-

Aqueous Work-up Sequence: The acidic wash (1 M HCl) removes the basic catalyst (TEA) and excess tert-butylamine. The basic wash (NaHCO₃) removes any unreacted starting material that may have hydrolyzed. The brine wash helps to remove residual water from the organic layer.

Structural Elucidation and Spectroscopic Signature

Characterization of the final product relies on standard spectroscopic methods. The expected spectral data are outlined below, providing a benchmark for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

tert-Butyl Group: A sharp singlet integrating to 9 protons, typically appearing in the upfield region around δ 1.2-1.4 ppm . The singlet nature is due to the nine equivalent protons and the absence of adjacent protons for coupling.

-

N-H Proton: A broad singlet corresponding to the sulfonamide proton, typically found downfield around δ 4.5-5.5 ppm . Its chemical shift can be variable and concentration-dependent.

-

Aromatic Protons: The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern in the downfield region of δ 7.5-8.0 ppm . Due to the meta-substitution pattern, the protons will exhibit complex splitting (triplets, doublets of doublets, etc.).

-

-

¹³C NMR:

-

tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon at approximately δ 50-55 ppm and another for the three equivalent methyl carbons around δ 28-30 ppm .

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm ), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the sulfonyl group (C-S).

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the sulfonamide functional group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3200 | Medium, sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |

| S=O Asymmetric Stretch | 1345 - 1315 | Strong |

| S=O Symmetric Stretch | 1190 - 1145 | Strong |

| S-N Stretch | 930 - 900 | Medium |

The two strong absorption bands for the S=O stretches are particularly diagnostic for the sulfonamide group.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 291 and 293.

-

High-Resolution Mass Spectrometry (HRMS): Would provide an exact mass measurement confirming the elemental composition of C₁₀H₁₄⁷⁹BrNO₂S.

Applications in Drug Discovery: A Key Intermediate

While 3-Bromo-N-(tert-butyl)benzenesulfonamide is not an end-product drug, its value lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The bromine atom serves as a versatile point of attachment for building out molecular complexity.

A search of patent literature reveals that this specific compound (CAS 308283-47-8) is cited as a starting material or intermediate in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeted for various diseases, underscoring its utility in drug discovery pipelines. The general class of N-substituted benzenesulfonamides has been extensively explored for a range of biological activities, including:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isoforms, which are validated targets for glaucoma, edema, and certain types of cancer.

-

Voltage-Gated Sodium Channel Modulation: Certain benzenesulfonamide derivatives have been investigated as modulators of sodium channels, with potential applications in treating epilepsy and neuropathic pain.

-

Antimicrobial and Antiviral Agents: The sulfonamide scaffold is present in several antibacterial drugs (sulfa drugs) and continues to be explored for new antimicrobial and antiviral candidates.

The workflow from this intermediate to a potential drug candidate is visualized below.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-N-(tert-butyl)benzenesulfonamide should be handled with appropriate care.

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a dry, well-ventilated place. Keep container tightly closed.

-

Always consult the material safety data sheet (MSDS) from the supplier for complete and up-to-date safety information before handling.

References

- PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.

- ResearchGate. Nucleophilic substitution of 3 with tert-butylamine.

- Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.

- National Institutes of Health. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

- Google Patents. Synthesis method of N-tert-butyl benzene sulfonamide.

- Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine.

- Research India Publications. Synthesis and characterization of some sulfonamide dervatives.

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.

- National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- PubChem. Halogenoid acids and salts thereof - Patent US-11208325-B2. National Center for Biotechnology Information.

- NMRDB.org. Predict 1H proton NMR spectra.

- International Journal of Engineering and Science Invention. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.

- PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information.

- Cheminfo.org. Predict 1H NMR spectra.

- ResearchGate. Bromine- t -Butylamine.

- PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information.

- The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.

Sources

physical properties of 3-Bromo-N-(tert-butyl)benzenesulphonamide

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Introduction: Understanding the Molecule

3-Bromo-N-(tert-butyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the sulfonamide functional group. The molecule's architecture consists of a central benzene ring substituted with a bromine atom at the meta-position and a sulfonamide group. The sulfonamide nitrogen is further substituted with a sterically bulky tert-butyl group.

This guide provides a comprehensive analysis of the core physical and chemical properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS No: 308283-47-8), offering field-proven insights and detailed experimental methodologies for its characterization. Understanding these properties is a critical prerequisite for its application in research, particularly in optimizing reaction conditions, developing purification strategies, formulating for biological assays, and interpreting analytical data.

| Property | Value | Source(s) |

| CAS Number | 308283-47-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][2][3][4] |

| Molecular Weight | 292.19 g/mol | [2][3][5][6] |

| Appearance | White to off-white solid | [4] |

Section 1: Core Physicochemical Properties

The bulk physical properties of a compound dictate its behavior under various laboratory conditions. These parameters are fundamental for handling, storage, and process design.

Thermal Properties and Physical State

The compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for intermolecular interactions.

Table 1: Thermal and Physical Data

| Parameter | Value | Comments & Causality |

| Melting Point | 68-70 °C | The melting point is a sharp range, indicative of high purity.[3] It reflects the energy required to overcome crystal lattice forces. Impurities would typically cause a depression and broadening of this range.[7] |

| Boiling Point | 365.3 °C (at 760 mmHg) | This high boiling point is attributed to the molecule's polarity, significant molecular weight, and potential for dipole-dipole interactions.[3] |

| Flash Point | 174.7 °C | The temperature at which the compound gives off sufficient vapor to ignite in the presence of an ignition source.[3] This value is important for assessing fire hazards during heating. |

| Density | 1.419 g/cm³ | This value is consistent with a densely packed crystalline solid containing a heavy bromine atom.[3] |

Solubility Profile: A Predictive Analysis

While quantitative experimental solubility data is not widely published, a robust qualitative assessment can be derived from the molecular structure. The molecule possesses both hydrophobic (brominated benzene ring, tert-butyl group) and hydrophilic (sulfonamide group) regions, making it amphiphilic.

-

Aqueous Solubility : Expected to be low. The large, nonpolar surface area of the bromophenyl and tert-butyl groups will likely dominate, leading to poor solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : Expected to have good solubility. These solvents can effectively solvate the polar sulfonamide group without the high energetic cost of disrupting a hydrogen-bonded network like water.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate solubility. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the sulfonamide moiety.

-

Nonpolar Solvents (e.g., Hexanes, Toluene) : Expected to have low to moderate solubility. While the nonpolar regions of the molecule will interact favorably, the polar sulfonamide group will be poorly solvated.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Expected to have good solubility. These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, N-butylbenzenesulfonamide, is noted to be soluble in chloroform.[8]

Key Computational Descriptors for Drug Development

Computational models provide valuable insights into a molecule's behavior in a biological context.

Table 2: Computed Physicochemical Properties

| Parameter | Value | Significance in Research & Drug Development |

| XLogP3 | 2.8 | This value, representing the octanol-water partition coefficient, indicates moderate lipophilicity.[2][6] It suggests the compound may have reasonable membrane permeability, a key factor in drug absorption. |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. This TPSA suggests the molecule is likely to be orally bioavailable.[2] |

| Hydrogen Bond Donor Count | 1 | The single N-H bond in the sulfonamide group can act as a hydrogen bond donor.[2][6] |

| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the sulfonyl group and the nitrogen atom can act as hydrogen bond acceptors.[2][6] |

| Rotatable Bond Count | 3 | This indicates a moderate degree of conformational flexibility, which can influence its binding to biological targets.[2][6] |

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity. While experimental spectra for this specific compound are not publicly available, a detailed prediction based on its structure and data from analogous compounds is presented below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic tert-butyl group.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| tert-Butyl (9H) | 1.2 - 1.4 | Singlet (s) | The nine protons are chemically equivalent due to free rotation around the C-C bonds. The absence of adjacent protons results in a singlet. Data for N-tert-butyl-4-methylbenzenesulfonamide shows this peak at 1.21 ppm.[9] |

| N-H (1H) | 4.8 - 5.5 | Broad Singlet (br s) | The sulfonamide proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent. The signal for N-tert-butyl-4-methylbenzenesulfonamide appears at 4.84 ppm.[9] |

| Aromatic (4H) | 7.4 - 8.0 | Multiplets (m) | The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (doublet of doublets, triplets) due to coupling with each other. The electron-withdrawing sulfonyl group and the bromine atom will shift these protons downfield.[10] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will confirm the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) | Justification |

| C(CH₃)₃ | ~30 | The methyl carbons of the tert-butyl group are shielded and appear upfield. The corresponding peak in N-tert-butyl-4-methylbenzenesulfonamide is at 30.1 ppm.[9] |

| C (CH₃)₃ | ~55 | The quaternary carbon of the tert-butyl group. The signal for N-tert-butyl-4-methylbenzenesulfonamide is at 54.5 ppm.[9] |

| C-Br | ~122 | The carbon directly attached to bromine will be shifted downfield. Its resonance is typically found in this region. |

| Aromatic C-H | 125 - 135 | The four aromatic C-H carbons will appear in this region, with their exact shifts influenced by the positions of the two substituents. |

| Aromatic C-S | ~141 | The carbon atom attached to the electron-withdrawing sulfonyl group will be significantly deshielded and appear furthest downfield among the aromatic carbons. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

Table 5: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2980 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

| S=O | 1350 - 1320 (asymmetric) | Stretching |

| S=O | 1170 - 1150 (symmetric) | Stretching |

| C-N | 1050 - 1020 | Stretching |

| C-Br | 700 - 550 | Stretching |

Justification: These predicted ranges are highly characteristic for benzenesulfonamide derivatives.[11][12] The two strong S=O stretching bands are particularly diagnostic for the sulfonamide group.

Predicted Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 291 and 293 with an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass is 290.99286 g/mol .[3][6]

-

Key Fragmentation: A primary fragmentation pathway is the loss of the tert-butyl group, which is a stable tertiary carbocation. This would result in a significant peak at m/z 234/236 (M - 57). Further fragmentation could involve the loss of SO₂ to give a bromophenyl fragment.

Section 3: Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details self-validating workflows for determining key physical properties.

Protocol for Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. This protocol uses the capillary method with a digital apparatus for precision.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.

-

Precise Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly until 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[13]

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Precise Melting Point Determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Principle: This gold-standard method measures the equilibrium solubility of a compound by allowing a suspension to equilibrate for a set period, followed by quantification of the dissolved analyte in the supernatant.

Methodology:

-

Preparation: Add an excess amount of 3-Bromo-N-(tert-butyl)benzenesulfonamide to a known volume of pH-buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of solid material must be visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Caption: Shake-Flask Protocol for Equilibrium Solubility.

Protocol for NMR Sample Preparation

Principle: Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent, free of particulate matter, and at an appropriate concentration.[7][14]

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[15]

-

Sample Weighing: Weigh approximately 5-10 mg of the solid compound into a clean, small vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Vortex or gently swirl until the solid is completely dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Final Checks: Ensure the sample height in the tube is approximately 4-5 cm. Cap the tube and label it clearly. The sample is now ready for analysis.

Caption: Standard Workflow for NMR Sample Preparation.

Section 4: Safety, Handling, and Storage

Hazard Identification: Based on supplier safety data, 3-Bromo-N-(tert-butyl)benzenesulfonamide is classified with the GHS07 pictogram (Exclamation mark).

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Storage:

-

Store in a tightly sealed container in a cool, dry place. The compound should be sealed in dry, room temperature conditions.

References

- Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PubMed Central.

- Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications.

- Comparison FTIR spectrum of (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH). ResearchGate.

- FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. ResearchGate.

- Nocentini, A., et al. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Institutes of Health.

- Supporting information: Copper-catalyzed N-arylation of sulfonamides with aryl halides. The Royal Society of Chemistry.

- Smirnovas, V., et al. (2011). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- NMR Sample Preparation. Western University.

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. National Institutes of Health.

- N-Butylbenzenesulfonamide; LC-ESI-QFT; MS2. MassBank.

- 4-tert-Butylbenzenesulfonamide. PubChem, National Institutes of Health.

- General procedure for synthesis of N-alkyloxaziridines. The Royal Society of Chemistry.

- Benzenesulfonamide, N-butyl- Mass Spectrum. NIST WebBook.

- Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Cheméo.

- N-tert-butyl-4-methylbenzenesulfonamide (3c7) spectral data. The Royal Society of Chemistry.

- 3-bromo-N-(t-butyl)benzenesulfonamide Drug Information. PharmaCompass.

- 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem, National Institutes of Health.

- 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE Drug Information. PharmaCompass.

- 3-bromo-N-tert-butylbenzenesulfonamide Drug Information. PharmaCompass.

- N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. file.leyan.com [file.leyan.com]

- 5. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-BROMO-N-TERT-BUTYL BENZENE SULPHONAMIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. ripublication.com [ripublication.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-N-(tert-butyl)benzenesulphonamide solubility data

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-N-(tert-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

3-Bromo-N-(tert-butyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1] A thorough understanding of its solubility is paramount for its progression through the development pipeline, influencing everything from formulation and bioavailability to process chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. While specific experimental solubility data for 3-Bromo-N-(tert-butyl)benzenesulfonamide is not extensively published, this document will equip you with the foundational knowledge and methodologies to characterize its solubility profile.

Physicochemical Properties of 3-Bromo-N-(tert-butyl)benzenesulfonamide

A molecule's solubility is intrinsically linked to its physicochemical properties. The key characteristics of 3-Bromo-N-(tert-butyl)benzenesulfonamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [2][3][4] |

| Molecular Weight | 292.19 g/mol | [2][3][4] |

| CAS Number | 308283-47-8 | [2] |

| Appearance | Solid | [1] |

| XLogP3 | 2.8 | [2][3][4] |

| Hydrogen Bond Donor Count | 1 | [2][3][4] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Topological Polar Surface Area | 54.6 Ų | [3][4] |

Expert Insights: The XLogP3 value of 2.8 suggests that 3-Bromo-N-(tert-butyl)benzenesulfonamide is a moderately lipophilic compound.[2][3][4] This indicates a higher affinity for non-polar environments and predicts that its solubility will be greater in organic solvents than in aqueous media.[1] The presence of a hydrogen bond donor (the sulfonamide N-H) and multiple acceptors (the sulfonyl oxygens) allows for interactions with polar solvents, though the bulky tert-butyl group may introduce steric hindrance.[1]

General Solubility of Sulfonamides

The solubility of sulfonamides as a class is influenced by their amphoteric nature, possessing both a weakly acidic proton on the sulfonamide nitrogen and a weakly basic amino group (if present on the aromatic ring).[5] For N-substituted sulfonamides like our target compound, the acidity of the N-H proton is a key determinant of aqueous solubility.[5]

-

pH-Dependent Solubility: Sulfonamides are generally more soluble in alkaline solutions where they can form soluble salts.[5] The solubility in aqueous media is expected to be at its minimum around the isoelectric point and increase as the pH moves away from this point.

-

Solvent Effects: In organic solvents, solubility is governed by the "like dissolves like" principle. The Hildebrand solubility parameter can be a useful tool for predicting miscibility with various solvents.[6]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, particularly for sparingly soluble compounds.[7]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.[8]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of 3-Bromo-N-(tert-butyl)benzenesulfonamide in various solvents.

Materials:

-

3-Bromo-N-(tert-butyl)benzenesulfonamide (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, 1-octanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of 3-Bromo-N-(tert-butyl)benzenesulfonamide to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Self-Validating System:

-

Time to Equilibrium: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau.[9]

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred, which would affect the solubility measurement.

Visualization of the Experimental Workflow

Sources

- 1. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]

- 2. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. bmj.com [bmj.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

An In-depth Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Key Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with desired pharmacological profiles. 3-Bromo-N-(tert-butyl)benzenesulphonamide has emerged as a significant intermediate, particularly in the exploration of selective modulators for critical biological targets. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its pivotal role in the discovery of next-generation therapeutics. We will delve into the causal relationships behind the synthetic strategies, the rationale for its purification, and its application in the development of selective angiotensin II AT2 receptor agonists, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is most effectively achieved through a robust two-step synthetic sequence. This process begins with the formation of the key precursor, 3-bromobenzenesulfonyl chloride, via a diazotization reaction of 3-bromoaniline. This is followed by a nucleophilic substitution reaction with tert-butylamine to yield the final product. This synthetic route is favored for its reliability and scalability.

Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride via Diazotization

The conversion of 3-bromoaniline to 3-bromobenzenesulfonyl chloride is a classic example of the Sandmeyer-type reaction, a cornerstone of aromatic chemistry. The process involves the transformation of the primary amino group of 3-bromoaniline into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride moiety.

Experimental Protocol: Diazotization of 3-Bromoaniline

Materials:

-

3-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl) or Copper(I) bromide (CuBr)

-

Glacial Acetic Acid

-

Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 3-bromoaniline in glacial acetic acid and concentrated hydrochloric acid is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper, which turns black in the presence of excess nitrous acid.

-

In a separate flask, a solution of cuprous chloride in glacial acetic acid is saturated with sulfur dioxide gas.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then poured into ice-water, and the crude 3-bromobenzenesulfonyl chloride is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromobenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, leading to unwanted side products.

-

In Situ Generation of Nitrous Acid: Sodium nitrite is reacted with a strong acid (HCl) to generate nitrous acid in situ. This is a standard and safe procedure as nitrous acid itself is unstable.

-